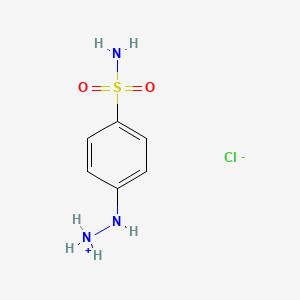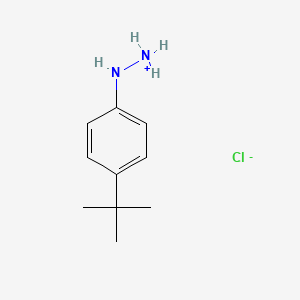
2-hydroxy-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. It is characterized by a quinoline ring system with a hydroxyl group at the second position and a keto group at the fourth position. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-1H-quinolin-4-one can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with β-ketoesters under acidic conditions. Another method includes the reaction of 2-aminobenzophenones with glyoxylic acid in the presence of a base. These reactions typically require refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to promote the cyclization reactions. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-4-one derivatives.
Reduction: The keto group can be reduced to form 2-hydroxy-1,2-dihydroquinolin-4-one.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: 2-Hydroxy-1,2-dihydroquinolin-4-one.
Substitution: Various halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1H-quinolin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other materials.
Wirkmechanismus
The biological activity of 2-hydroxy-1H-quinolin-4-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound can also chelate metal ions, disrupting metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1H-quinolin-4-one is unique compared to other quinoline derivatives due to its specific substitution pattern. Similar compounds include:
4-Hydroxyquinoline: Lacks the hydroxyl group at the second position.
2-Hydroxyquinoline: Lacks the keto group at the fourth position.
Quinolin-2-one: Lacks both the hydroxyl and keto groups.
These structural differences result in variations in their chemical reactivity and biological activity, making this compound a distinct and valuable compound in various applications.
Eigenschaften
IUPAC Name |
2-hydroxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQZCHIXUUSMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B7722388.png)
![2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid](/img/structure/B7722391.png)

![1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7722394.png)



